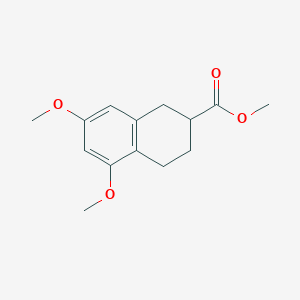
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 5 and 7 positions and a carboxylate ester group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-1-tetralone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxytetralin: Similar in structure but lacks the carboxylate ester group.
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar tetrahydronaphthalene core but with different substituents.
Indole Derivatives: Share some structural features and biological activities.
Uniqueness
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the specific positioning of the methoxy groups and the ester functionality, which confer distinct chemical and biological properties
Biological Activity
Methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 1956327-82-4) is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on its anti-inflammatory and antioxidant effects, as well as other relevant pharmacological activities.
- Chemical Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a tetrahydronaphthalene core with methoxy groups at the 5 and 7 positions and a carboxylate functional group.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example:
- Mechanism of Action : Studies show that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages exposed to lipopolysaccharide (LPS). This inhibition is often linked to the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .
2. Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress in biological systems. This compound has been evaluated for its ability to scavenge free radicals:
- Measurement Techniques : Common assays include DPPH and ABTS radical scavenging tests. These methods quantify the compound's ability to neutralize free radicals, which is essential for preventing cellular damage .
3. Other Pharmacological Activities
Beyond anti-inflammatory and antioxidant effects, there is emerging evidence suggesting additional bioactivities:
- Antimicrobial Properties : Some studies have indicated that related compounds may possess antimicrobial activities against various pathogens. This suggests a potential role in developing new antimicrobial agents .
Case Studies and Research Findings
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-16-11-7-10-6-9(14(15)18-3)4-5-12(10)13(8-11)17-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
JOTSBCZBAMZVHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)OC)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















